2-(2-Morpholino-5-morpholinosulfonyl-phenyl)-1,2-benzothiazol-3-one
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Overview
Description
2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one is a complex organic compound that features a benzothiazolone core with morpholine and sulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazolone Core: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Introduction of the Morpholine Groups: This step involves the nucleophilic substitution of the benzothiazolone core with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiazolone core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions typically involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The morpholine and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazolone core can also interact with various biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 2-(Morpholinosulfonyl)phenylboronic acid
Uniqueness
2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one is unique due to its combination of a benzothiazolone core with morpholine and sulfonyl substituents. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H23N3O5S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C21H23N3O5S2/c25-21-17-3-1-2-4-20(17)30-24(21)19-15-16(31(26,27)23-9-13-29-14-10-23)5-6-18(19)22-7-11-28-12-8-22/h1-6,15H,7-14H2 |
InChI Key |
OQXGEGPDPXAQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=CC=CC=C5S4 |
Origin of Product |
United States |
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